molecular formula C15H21Cl2N3 B1423345 2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride CAS No. 1354952-32-1

2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride

Cat. No. B1423345
CAS RN: 1354952-32-1
M. Wt: 314.3 g/mol
InChI Key: SUAATGJTTUTWRI-UHFFFAOYSA-N
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Description

“2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

Scientific Research Applications

Potential in Cancer Treatment

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors : A study by Teffera et al. (2013) explored a compound related to "2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride" as a potent and selective ALK inhibitor with potential application for cancer treatment. This study highlighted the pharmacokinetics of this compound, including its metabolic pathways and clearance rates in vivo (Teffera et al., 2013).

Neurological Applications

  • NMDA Receptor Ligands : Wright et al. (1999) identified a compound structurally similar to "2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride" as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, which could have implications for Parkinson's disease treatment (Wright et al., 1999).

Antimicrobial Activity

  • Synthesis and Antibacterial Activity : Anisetti and Reddy (2012) described the synthesis of analogs to "2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride," demonstrating significant biological activity against standard bacterial strains. This highlights its potential in antimicrobial applications (Anisetti & Reddy, 2012).

Ophthalmic Research

  • Mydriasis in Imidazoline Derivatives : Raczak-Gutknecht et al. (2017) investigated the role of alpha-2D adrenoceptor subtypes in mydriasis (pupil dilation) evoked by new imidazoline derivatives. This research suggests potential ophthalmic applications (Raczak-Gutknecht et al., 2017).

Psychiatric Applications

  • Serotonin 5-HT2 Antagonists : Andersen et al. (1992) synthesized derivatives of 3-(4-fluorophenyl)-1H-indoles, substituted with 4-piperidinyl, showing high 5-HT2 receptor affinity. This may have implications in psychiatric disorders, such as schizophrenia (Andersen et al., 1992).

Mechanism of Action

properties

IUPAC Name

2-[5-(4-methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3.2ClH/c1-11-5-7-12(8-6-11)14-10-17-15(18-14)13-4-2-3-9-16-13;;/h5-8,10,13,16H,2-4,9H2,1H3,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAATGJTTUTWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)C3CCCCN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride
Reactant of Route 2
2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride
Reactant of Route 3
2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride
Reactant of Route 4
2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride
Reactant of Route 5
2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride
Reactant of Route 6
2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride

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